3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

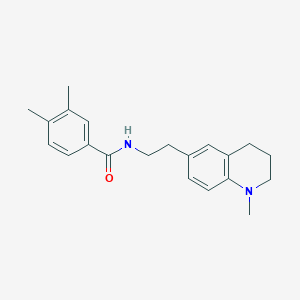

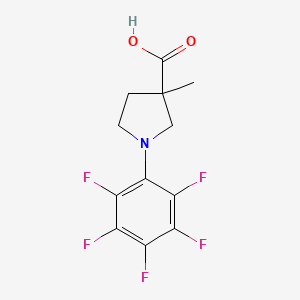

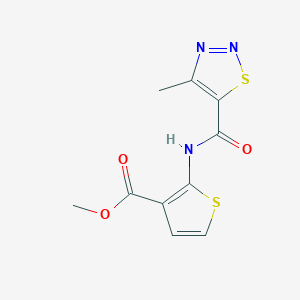

The compound of interest, 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid, is a fluorinated pyrrolidine derivative. Pyrrolidine derivatives are significant in pharmaceutical chemistry due to their presence in various bioactive compounds. The pentafluorophenyl group is a unique moiety that can influence the physical and chemical properties of the compound, potentially enhancing its reactivity and stability.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach might involve the acylation of pyrrolidine-2,4-diones, as described in the synthesis of 3-acyltetramic acids . Although the specific synthesis of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is not detailed in the provided papers, the methodologies discussed could be adapted for its synthesis. For instance, the use of pentafluoropyridine (PFP) for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent amide bond formation could be a potential route . The acylation process with acid chlorides in the presence of Lewis acids, as mentioned in the acylation of pyrrolidine-2,4-diones, could also be relevant .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can influence the compound's reactivity and interaction with biological targets. The addition of a pentafluorophenyl group is likely to affect the electron distribution and steric hindrance within the molecule. The X-ray molecular structure analysis of related compounds, such as 3-acyltetramic acids, provides insights into the conformation and geometry of such molecules .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary significantly depending on the substituents attached to the ring. The presence of a pentafluorophenyl group could enhance the acidity of the carboxylic acid, potentially making it more reactive in condensation reactions. The papers provided do not directly address the chemical reactions of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid, but the one-pot deoxyfluorination amide bond-forming reaction using PFP suggests that similar compounds can participate in high-yield amide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid would be influenced by the fluorinated aromatic ring and the pyrrolidine structure. Fluorination is known to increase the lipophilicity and metabolic stability of organic compounds, which could be beneficial in drug design. The extraction studies of pyridine-3-carboxylic acid using different diluents provide a perspective on how the solubility and extraction efficiency of similar carboxylic acids can be affected by the choice of solvent . Although not directly applicable, these findings could be extrapolated to predict the behavior of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid in various environments.

Applications De Recherche Scientifique

Environmental Degradation and Monitoring

- Microbial Degradation and Environmental Fate: Research into the microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs), highlights the environmental fate and biodegradability of these substances. Studies involving microbial cultures, activated sludge, and environmental samples have shed light on the degradation pathways, defluorination potential, and the formation of degradation intermediates and products (Liu & Avendaño, 2013).

- Fluorinated Alternatives to PFCAs and PFSAs: With ongoing industrial transitions away from long-chain PFCAs and perfluoroalkane sulfonic acids (PFSAs), there has been a push to understand the environmental releases, persistence, and human and biota exposure to their fluorinated alternatives. This research is crucial for risk assessment and management of these chemicals (Wang et al., 2013).

Biocatalyst Inhibition and Biochemical Impacts

- Biocatalyst Inhibition by Carboxylic Acids: Carboxylic acids, including fluorinated carboxylic acids, inhibit microbes at concentrations below desired yields and titers in biotechnological applications. This review emphasizes the impact of such acids on microbial cell membranes and internal pH, suggesting metabolic engineering strategies for increased microbial robustness (Jarboe et al., 2013).

Environmental and Health Monitoring

- Biological Monitoring of Polyfluoroalkyl Substances: The widespread detection of PFCAs, PFSAs, and related substances in humans and wildlife, especially in industrialized areas, underscores the importance of continuous environmental and health monitoring. This research has significant implications for understanding exposure routes, bioaccumulation, and potential health impacts (Houde et al., 2006).

Orientations Futures

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including “3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid”, have potential for the development of novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F5NO2/c1-12(11(19)20)2-3-18(4-12)10-8(16)6(14)5(13)7(15)9(10)17/h2-4H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYHAHZYFHKETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(perfluorophenyl)pyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)

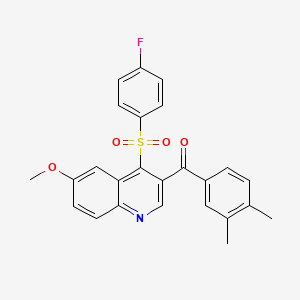

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)

![3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519462.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)

![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)